![molecular formula C14H15N3OS B2492672 N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide CAS No. 392252-84-5](/img/structure/B2492672.png)
N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide
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Description
Synthesis Analysis
The synthesis of compounds related to "N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide" often involves ring closure reactions and the use of specific reagents to introduce the desired functional groups. An efficient synthesis route reported for similar compounds includes reactions such as the condensation of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium, yielding derivatives with good yields and characterized spectroscopically (Mathew, Suresh, & Anbazhagan, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including NMR and X-ray diffraction studies. The structure often reveals a complex network of intermolecular interactions, such as hydrogen bonding and π-π interactions, which are critical for the stability and reactivity of the molecule. For example, the X-ray structure characterization of related antipyrine derivatives demonstrated the significance of N–H⋯O and C–H⋯O hydrogen bonds in stabilizing the crystal structure (Saeed et al., 2020).
Mechanism of Action
Future Directions
The future research directions for this compound could involve exploring its potential applications, particularly in the field of medicinal chemistry given the biological activity exhibited by many pyrazole derivatives . Further studies could also focus on developing more efficient and environmentally friendly synthesis methods .
properties
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-13(18)15-14-11-8-19-9-12(11)16-17(14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHYOCMYSCMOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323251 |
Source
|
Record name | N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677769 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
392252-84-5 |
Source
|
Record name | N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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